propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate
CAS No.: 102417-03-8
Cat. No.: VC20808518
Molecular Formula: C16H26N2O4
Molecular Weight: 310.39 g/mol
* For research use only. Not for human or veterinary use.
![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate - 102417-03-8](/images/no_structure.jpg)
CAS No. | 102417-03-8 |
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Molecular Formula | C16H26N2O4 |
Molecular Weight | 310.39 g/mol |
IUPAC Name | propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
Standard InChI | InChI=1S/C16H26N2O4/c1-4-9-21-16(20)18-13-5-7-15(8-6-13)22-11-14(19)10-17-12(2)3/h5-8,12,14,17,19H,4,9-11H2,1-3H3,(H,18,20) |
Standard InChI Key | JYYRBOODNYYYPE-UHFFFAOYSA-N |
SMILES | CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Canonical SMILES | CCCOC(=O)NC1=CC=C(C=C1)OCC(CNC(C)C)O |
Chemical Structure and Classification
Structural Identification
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate belongs to the carbamate family of organic compounds. Its structure consists of a propyl carbamate group attached to a phenyl ring with a complex propoxy side chain containing hydroxyl and propan-2-ylamino functional groups. The compound features:
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A propyl carbamate moiety (propyl-O-C(=O)-NH-)
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A phenyl ring with para (4-position) substitution
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A 2-hydroxy-3-(propan-2-ylamino)propoxy side chain
Comparative Structural Analysis
The compound bears close structural similarity to several documented analogues. A closely related compound is prop-2-enyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate (PubChem CID 198733), which differs only in the alkyl group attached to the carbamate moiety (prop-2-enyl vs. propyl) . Another structural analogue is butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate, which differs in two key aspects: the position of substitution on the phenyl ring (ortho vs. para) and the alkyl group (butyl vs. propyl) .
Table 1: Structural Comparison of Related Compounds
Compound | Alkyl Group | Phenyl Substitution | Molecular Formula | Molecular Weight |
---|---|---|---|---|
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | Propyl | Para (4-position) | C16H26N2O4 (estimated) | ~310 g/mol (estimated) |
Prop-2-enyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | Prop-2-enyl | Para (4-position) | C16H24N2O4 | 308.37 g/mol |
Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate | Butyl | Ortho (2-position) | C17H28N2O4 | 324.41 g/mol |
Physicochemical Properties
Physical Characteristics
Based on the properties of structural analogues, propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is likely to have the following physical characteristics:
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Physical state: Likely a solid at room temperature
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Solubility: Expected to have moderate solubility in organic solvents and limited solubility in water due to its mixed hydrophilic-hydrophobic character
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Molecular weight: Approximately 310 g/mol (estimated based on structural formula)
Chemical Properties
The compound contains several functional groups that define its chemical behavior:
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The carbamate group (-NH-COO-) is susceptible to hydrolysis under acidic or basic conditions
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The secondary amine (propan-2-ylamino) can participate in acid-base reactions and hydrogen bonding
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The hydroxyl group can engage in hydrogen bonding and undergo oxidation or esterification
Table 2: Predicted Physicochemical Properties Based on Structural Analogues
Spectroscopic Characterization
Spectral Data Analysis
The compound would be expected to show characteristic spectroscopic features:
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Infrared (IR) spectroscopy: Characteristic absorption bands for N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C stretching (~1600 cm⁻¹)
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Nuclear Magnetic Resonance (NMR): Distinct signals for aromatic protons, methyl groups of the propan-2-yl moiety, and methylene groups of the propyl chain
Identification Markers
For analytical identification, the following can be extrapolated from related compounds:
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The InChI and SMILES notations would be similar to those of the analogues but adjusted for the specific structural differences
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Characteristic mass spectrometry fragmentation patterns would include fragments from the carbamate group and the propan-2-ylamino moiety
Synthesis and Chemical Reactivity
Chemical Reactivity
The compound's reactivity would be primarily determined by its functional groups:
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Hydrolysis of the carbamate group can occur under acidic or basic conditions, potentially releasing propanol, carbon dioxide, and the corresponding amine
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The secondary amine can undergo N-alkylation or acylation reactions
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The hydroxyl group can be a site for esterification or oxidation reactions
Analytical Methods and Identification
Chromatographic Analysis
Recommended analytical methods for identification and purity assessment include:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives
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Thin-Layer Chromatography (TLC) for rapid analysis
Spectroscopic Identification
Definitive identification would typically involve a combination of:
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NMR spectroscopy (¹H and ¹³C)
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Infrared spectroscopy
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Mass spectrometry
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Elemental analysis
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